![molecular formula C7H7N3O3 B14367053 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione CAS No. 93251-26-4](/img/structure/B14367053.png)
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione is a heterocyclic compound that belongs to the class of oxazines. These compounds are known for their diverse pharmacological and material applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazines, including 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione, can be achieved through several methodologies. One common approach involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the cyclization of α,β-unsaturated imines with acetylenedicarboxylates . These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-oxazines may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. Additionally, green chemistry approaches, such as visible light-promoted catalyst-free reactions, are gaining popularity for their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-oxazines include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine N-oxides, while reduction can produce dihydro-oxazines .
Applications De Recherche Scientifique
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione has a wide range of applications in scientific research. In chemistry, it serves as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, its unique structure makes it a valuable component in the development of materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione include other 1,3-oxazines and their derivatives, such as 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the pyrazole ring fused to the oxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
93251-26-4 |
|---|---|
Formule moléculaire |
C7H7N3O3 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
3-ethyl-1H-pyrazolo[3,4-e][1,3]oxazine-5,7-dione |
InChI |
InChI=1S/C7H7N3O3/c1-2-3-5-4(10-9-3)6(11)8-7(12)13-5/h2H2,1H3,(H,9,10)(H,8,11,12) |
Clé InChI |
QXOLGSKYYJOFNB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC2=C1OC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



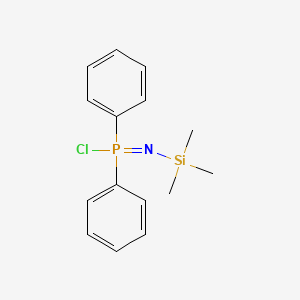

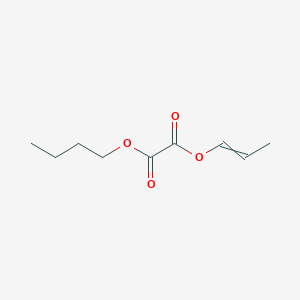
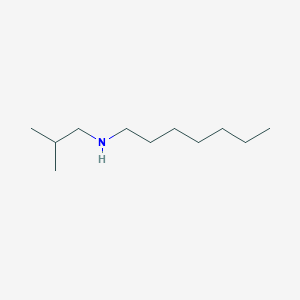
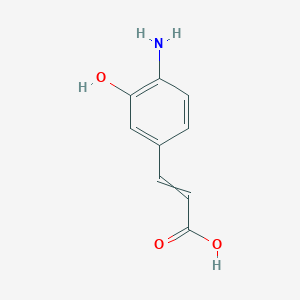
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
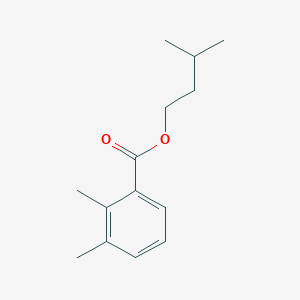
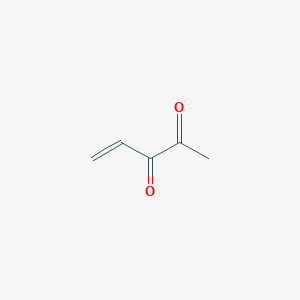
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)

![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
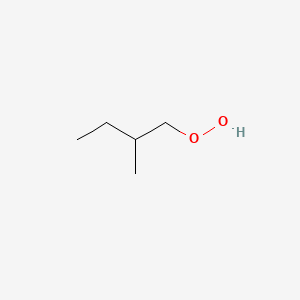
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
